molecular formula C26H24ClF4N3O3S B424025 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No.: B424025
M. Wt: 570g/mol
InChI Key: NXYRALVSHDWSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a piperazine ring, and a sulfonamide group

Preparation Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperazine derivative in the presence of a non-chlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain proteins and enzymes, particularly those involved in signal transduction pathways. For example, it has been shown to inhibit the activity of the Hedgehog (Hh) signaling pathway by binding to and inhibiting the function of the Gli transcription factors . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C26H24ClF4N3O3S

Molecular Weight

570g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H24ClF4N3O3S/c1-18-6-9-20(10-7-18)38(36,37)34(19-8-11-22(27)21(16-19)26(29,30)31)17-25(35)33-14-12-32(13-15-33)24-5-3-2-4-23(24)28/h2-11,16H,12-15,17H2,1H3

InChI Key

NXYRALVSHDWSOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.